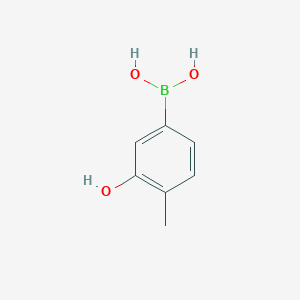

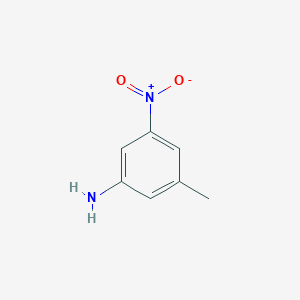

3-羟基-4-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-4-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of the hydroxyl groups allows these compounds to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in various chemical and biological applications. Although the provided papers do not directly discuss 3-hydroxy-4-methylphenylboronic acid, they provide insights into the chemistry of related boronic acid compounds, which can be extrapolated to understand the properties and potential applications of 3-hydroxy-4-methylphenylboronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves reactions with aryl halides or aldehydes. For example, o-formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, indicating that boronic acids can participate in condensation reactions to form heterocyclic compounds . Similarly, arylboronic acids can be used in Cu-catalyzed hydroarylation reactions to synthesize biologically active compounds such as 4-arylcoumarins . These methods could potentially be adapted for the synthesis of 3-hydroxy-4-methylphenylboronic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by their substituents and the conformational flexibility of the boronate group. Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid, a compound structurally similar to 3-hydroxy-4-methylphenylboronic acid, have revealed that it can exist in multiple conformers, with the most stable being the cis–trans form . This suggests that 3-hydroxy-4-methylphenylboronic acid may also exhibit conformational isomerism, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo various chemical reactions, including dehydrative condensations and tautomeric rearrangements. For instance, arylboronic acids can catalyze the dehydrative amidation of carboxylic acids and amines, a reaction that is useful for peptide synthesis . Additionally, functionalized 2-formylphenylboronic acids can rearrange to form oxaboroles, demonstrating the tautomeric flexibility of boronic acids . These reactions highlight the potential of 3-hydroxy-4-methylphenylboronic acid to participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and the nature of their substituents. The presence of hydroxyl groups confers boronic acids with the ability to form reversible esters with diols, which is a key feature in their application in sensing and material sciences. The vibrational spectroscopic studies of related compounds provide insights into the electronic properties, such as HOMO–LUMO energy gaps, which are important for understanding the reactivity of these molecules . The specific properties of 3-hydroxy-4-methylphenylboronic acid would need to be determined experimentally, but they are likely to be similar to those of other phenylboronic acids.

科学研究应用

生物正交化学

3-羟基-4-甲基苯硼酸及其衍生物正在被探索用于与生理条件相容的生物正交偶联反应。在一项研究中,2-甲醛基苯硼酸与4-叠氮基苯甲酸在中性水溶液中反应,形成稳定的硼-氮杂环,可用于蛋白质共轭。这种反应在没有副产物的情况下迅速进行,展示了在生物共轭和药物传递系统中具有潜在应用的可能性(Ozlem Dilek et al., 2015)。

生物活性化合物的合成

芳基硼酸,包括3-羟基-4-甲基苯硼酸类似物,在生物活性化合物的合成中起着关键作用。例如,使用芳基硼酸进行Cu催化的芳基化反应已被用于生产4-芳基香豆素,这是一类以各种生物活性而闻名的化合物。这种方法促进了天然和人工化合物的合成,具有潜在的治疗应用(Yoshihiko Yamamoto & N. Kirai, 2008)。

催化活性和纳米复合材料

对3-羟基-4-甲基苯硼酸衍生物的研究也扩展到它们的催化应用。一项研究报告了使用苯硼酸衍生物制备的Ag/沸石纳米复合材料,用于在室温下无配体地将苯硼酸羟基化为酚并还原各种染料。这种纳米复合材料在环境修复和有机合成中作为催化剂具有潜力,突显了硼酸衍生物在催化中的多功能性(Arezo Hatamifard et al., 2016)。

材料科学和聚合物化学

在材料科学领域,3-羟基-4-甲基苯硼酸衍生物已经在新材料的开发中找到应用。例如,将苯硼酸衍生物整合到聚合物中已被探索,以改善生物纳米复合材料的性能,如增强其热稳定性和机械强化。这些修改为创造具有特定应用的先进材料铺平了道路,这些应用包括可生物降解产品、药物传递系统等(Grazia Totaro et al., 2017)。

安全和危害

未来方向

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs involving boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”.

作用机制

Biochemical Pathways

, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-4-methylphenylboronic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules that can interact with the boronic acid, and the temperature. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be influenced by the choice of base and the solvent used .

属性

IUPAC Name |

(3-hydroxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFGFBGCIAWVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400517 |

Source

|

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216019-35-1 |

Source

|

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)